molecular formula C15H17N3O3 B2838508 (5-Methylisoxazol-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448060-76-1

(5-Methylisoxazol-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2838508
CAS No.: 1448060-76-1
M. Wt: 287.319
InChI Key: YPHDOFSJORMICY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C15H17N3O3. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . The compound also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted with a pyridin-2-yloxy group at the 4-position .

Scientific Research Applications

Synthesis and Structural Exploration

Novel bioactive heterocycles, including derivatives of isoxazole, have been synthesized and evaluated for various activities, demonstrating the compound's relevance in the development of new therapeutic agents. Structural characterizations, such as X-ray diffraction studies, provide insights into the molecular conformations and stability, facilitated by intermolecular hydrogen bonding (Prasad et al., 2018). Such research underscores the compound's utility in pharmaceutical chemistry and materials science.

Molecular Interaction Studies

Investigations into the molecular interactions of related compounds, especially antagonists and inhibitors binding to specific receptors, offer valuable information for drug design. For instance, molecular docking studies of cannabinoid receptor antagonists elucidate the steric and electrostatic considerations crucial for binding affinity and activity, providing a template for the design of new therapeutic agents (Shim et al., 2002).

Antimicrobial and Anticancer Activity

Compounds structurally similar to "(5-Methylisoxazol-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone" have been synthesized and screened for antimicrobial and anticancer activities. The synthesis of new pyridine derivatives has shown variable and modest activity against bacterial and fungal strains, highlighting the compound's potential as a basis for developing new antimicrobial agents (Patel et al., 2011). Additionally, the synthesis of derivatives and their evaluation against cancer cell lines can lead to the identification of potent anticancer agents, further underscoring the versatility and potential of this compound class in therapeutic development (Kletskov et al., 2018).

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-10-13(17-21-11)15(19)18-8-5-12(6-9-18)20-14-4-2-3-7-16-14/h2-4,7,10,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHDOFSJORMICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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